molecular formula C18H16ClN3O2S B411640 (2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE

(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B411640
M. Wt: 373.9g/mol
InChI Key: GGSYHZSDFMRETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under basic conditions.

    Introduction of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents such as phenylamine and 3-chlorophenylamine.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of the thiazinane derivative with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazinane ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting the integrity and function of cell membranes, leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE: is similar to other thiazinane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H16ClN3O2S/c1-22-16(23)11-15(17(24)20-14-9-5-6-12(19)10-14)25-18(22)21-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,20,24)

InChI Key

GGSYHZSDFMRETD-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.